molecular formula C18H18N8OS B2865893 2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2176152-22-8

2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2865893
CAS No.: 2176152-22-8
M. Wt: 394.46
InChI Key: VNYYKYXAQHNDGC-UHFFFAOYSA-N
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Description

This compound is a heterocyclic small molecule featuring a thieno[3,2-d]pyrimidine core fused with a piperidinylmethyl group at position 2 and a 1,2,4-triazole moiety at position 4. Its structural complexity arises from the integration of multiple pharmacophoric elements:

  • Thieno[3,2-d]pyrimidine: A bicyclic scaffold known for its role in kinase inhibition and antimicrobial activity .
  • Piperidinylmethyl group: Enhances solubility and bioavailability while enabling interactions with hydrophobic binding pockets in biological targets .
  • 1,2,4-Triazole: A nitrogen-rich heterocycle contributing to hydrogen bonding and metabolic stability .

Properties

IUPAC Name

2-[(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N8OS/c27-16-2-1-15(26-12-19-10-22-26)23-25(16)9-13-3-6-24(7-4-13)18-17-14(5-8-28-17)20-11-21-18/h1-2,5,8,10-13H,3-4,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYYKYXAQHNDGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=NC=N3)C4=NC=NC5=C4SC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness is highlighted through comparative analysis with structurally related molecules (Table 1).

Table 1: Structural and Functional Comparison

Compound Name / Class Core Structure Key Substituents Bioactivity Reference
Target Compound Thieno[3,2-d]pyrimidine - Piperidinylmethyl (position 2)
- 1,2,4-Triazole (position 6)
- Dihydropyridazinone (position 3)
Inferred: Potential kinase inhibition or antimicrobial activity N/A
2-Alkylamino-3-(4-fluorophenyl)-thieno[2,3-d]pyrimidin-4(3H)-ones Thieno[2,3-d]pyrimidine - 4-Fluorophenyl (position 3)
- 1,2,4-Triazole (position 6)
90% inhibition of Fusarium wilt; enhanced bactericidal activity due to fluorine
Thieno[2,3-d]pyrimidine-1H-1,2,3-triazol-1-yl acetamides Thieno[2,3-d]pyrimidine - 1,2,3-Triazole (position 4)
- Aryl/alkyl azide derivatives
Moderate antimicrobial activity against E. coli and S. aureus
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine - Methanesulfonyl-piperazine (position 6)
- Morpholin-4-yl (position 4)
Inferred: Kinase modulation (patent data)

Key Findings :

Substituent Impact on Bioactivity: Fluorine incorporation in thieno[2,3-d]pyrimidines (e.g., 4-fluorophenyl) significantly enhances antifungal and bactericidal activity , whereas the target compound lacks fluorine but compensates with a dihydropyridazinone ring, which may improve solubility and binding kinetics. The 1,2,4-triazole in the target compound (vs.

Structural Flexibility vs. Rigidity :

  • The piperidinylmethyl group in the target compound introduces conformational flexibility, contrasting with the rigid morpholin-4-yl or methanesulfonyl-piperazine groups in patent analogs . This flexibility may broaden its interaction profile with biological targets.

Synthetic Complexity: The target compound’s synthesis likely involves multi-step reactions (e.g., Gewald reaction for thienopyrimidine core, cycloaddition for triazole), similar to methods described for fluorinated analogs and triazole-tethered derivatives .

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